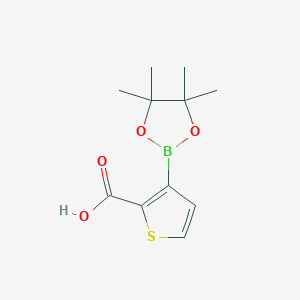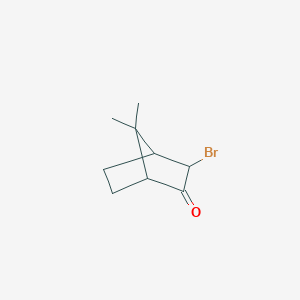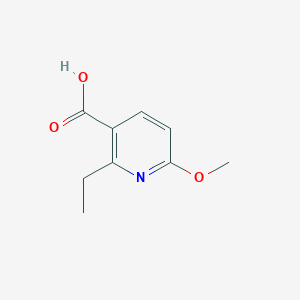
Methyl 2-fluoro-5-methoxypyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-fluoro-5-methoxypyridine-4-carboxylate, also referred to as M2FMP, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 94 °C and a boiling point of 238 °C. This compound is a versatile reagent used in organic synthesis, and it has been extensively studied for its biochemical and physiological effects.
科学研究应用
M2FMP is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is used as a reagent in organic synthesis to prepare a variety of compounds, such as substituted pyridines and pyridine derivatives. It is also used in drug development as a starting material for the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. In biochemistry, M2FMP is used to study the structure and function of proteins and enzymes, as well as the biochemical and physiological effects of drugs.
作用机制
M2FMP has been shown to act as a competitive inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
M2FMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anticonvulsant effects. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, leading to changes in the pharmacokinetics and pharmacodynamics of drugs. Additionally, M2FMP has been shown to have an inhibitory effect on the activity of certain proteins involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
M2FMP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a versatile reagent that can be used to prepare a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound, and it can degrade quickly in the presence of light or oxygen. Additionally, since it is a relatively new compound, there is limited data available on its safety and toxicity.
未来方向
M2FMP has potential applications in a variety of scientific research fields. It has been used in drug development and organic synthesis, and it has been studied for its biochemical and physiological effects. Additionally, it has potential applications in the field of biochemistry, where it could be used to study the structure and function of proteins and enzymes. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes. Finally, it could be used to develop new drugs or to modify existing drugs to improve their efficacy and safety.
合成方法
M2FMP is synthesized through a two-step process. The first step involves the reaction of 5-methoxypyridine-4-carboxylic acid with 2-fluoro-3-methyl-3-buten-2-ol in the presence of an acid catalyst. This reaction yields 2-fluoro-5-methoxypyridine-4-carboxylic acid. The second step involves the reaction of this intermediate with methyl iodide in the presence of a base catalyst, which yields M2FMP.
属性
IUPAC Name |
methyl 2-fluoro-5-methoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRADXSIRGJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)


![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)









